Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
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Overview
Description
Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is characterized by its azo groups, which are responsible for its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes precise control of reaction parameters, purification steps to remove impurities, and quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the azo groups, leading to different oxidation states.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may produce quinones, while reduction typically yields aromatic amines. Substitution reactions can introduce different functional groups into the aromatic rings .
Scientific Research Applications
Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of textiles, inks, and other materials requiring vibrant colors.
Mechanism of Action
The mechanism of action of Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The pathways involved often include electron transfer processes and interactions with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Disodium 6-hydroxy-5-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Disodium 2-amino-5-((4-sulphonatophenyl)azo)benzenesulphonate
Uniqueness
Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific structure, which imparts distinct properties such as its color and reactivity. The presence of multiple azo groups and the specific arrangement of functional groups make it particularly useful in applications requiring precise colorimetric properties .
Biological Activity
Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate, commonly referred to as a synthetic dye, is part of the azo dye family. These compounds are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability. This article delves into the biological activity of this compound, focusing on its toxicological aspects, environmental impact, and potential applications in biomedical fields.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₃₇H₂₄N₆Na₂O₉S
- Molecular Weight : 804.63 g/mol
- CAS Number : 135755770
This compound features multiple functional groups that contribute to its biological interactions, including sulfonate groups that enhance solubility in water.
Toxicological Profile
Research indicates that azo dyes can undergo metabolic reduction in the body, leading to the formation of potentially harmful amines. The toxicological assessment of this compound suggests:
- Mutagenicity : Some studies have shown that azo dyes can exhibit mutagenic properties under certain conditions. The compound may be metabolized to form aromatic amines, which are known carcinogens.
- Ecotoxicity : The compound is generally considered non-toxic to microorganisms at concentrations below 2000 mg/L, indicating a low risk for aquatic environments . However, its long-term effects on biodiversity remain under investigation.
Antioxidant Activity
Recent studies have explored the antioxidant properties of azo dyes. This compound has demonstrated potential as an antioxidant agent in vitro. This activity is primarily attributed to the presence of hydroxyl groups in its structure, which can scavenge free radicals.
Case Studies
- Skin Sensitization : A study evaluating skin sensitization found that certain azo dyes can provoke allergic reactions in sensitive individuals. This compound was included in patch tests, revealing a moderate sensitization potential .
- Biomedical Applications : Research has suggested that modified azo dyes could serve as drug delivery systems due to their ability to form stable complexes with various biomolecules. The compound's solubility and functional groups make it a candidate for further exploration in targeted therapies.
Comparative Analysis of Biological Activities
Property | Disodium 7-(Aminocarbonyl)... | Other Azo Dyes |
---|---|---|
Mutagenicity | Moderate potential | Varies (some highly mutagenic) |
Antioxidant Activity | Moderate | Varies |
Skin Sensitization | Moderate | High in some cases |
Ecotoxicity | Low (<2000 mg/L) | Varies |
Properties
CAS No. |
5873-20-1 |
---|---|
Molecular Formula |
C23H16N6Na2O8S2 |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
disodium;7-(carbamoylamino)-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H18N6O8S2.2Na/c24-23(31)25-17-7-10-19-13(11-17)12-20(39(35,36)37)21(22(19)30)29-28-15-3-1-14(2-4-15)26-27-16-5-8-18(9-6-16)38(32,33)34;;/h1-12,30H,(H3,24,25,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
UCIAVFMGTWNMHG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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